molecular formula C10H14F2O4 B582509 Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate CAS No. 1296114-57-2

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Cat. No.: B582509
CAS No.: 1296114-57-2
M. Wt: 236.215
InChI Key: GOPQWNFHKWAXNX-UHFFFAOYSA-N
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Description

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H14F2O4 and a molecular weight of 236.21 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, along with two ester functional groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.

Chemical Reactions Analysis

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern and ester functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQWNFHKWAXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728981
Record name Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296114-57-2
Record name Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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